molecular formula C19H14F3IO3S2 B1612551 (4-Iodophenyl)diphenylsulfonium triflate CAS No. 255056-46-3

(4-Iodophenyl)diphenylsulfonium triflate

Cat. No. B1612551
CAS RN: 255056-46-3
M. Wt: 538.3 g/mol
InChI Key: WHQDLCHSPLKATA-UHFFFAOYSA-M
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Description

(4-Iodophenyl)diphenylsulfonium triflate, also known as (4-Iodophenyl)diphenylsulfonium trifluoromethanesulfonate, is a cationic photoinitiator . It is used in the field of self-assembly and contact printing .


Molecular Structure Analysis

The empirical formula of (4-Iodophenyl)diphenylsulfonium triflate is C19H14F3IO3S2 . Its molecular weight is 538.34 . The SMILES string representation is [O-]S(=O)(=O)C(F)(F)F.Ic1ccc(cc1)S+c3ccccc3 .


Physical And Chemical Properties Analysis

The melting point of (4-Iodophenyl)diphenylsulfonium triflate is 155-160 °C (lit.) . It has a molecular weight of 538.34 .

Scientific Research Applications

Cationic Photoinitiator

“(4-Iodophenyl)diphenylsulfonium triflate” can act as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process. They are widely used in the field of photopolymerization, which has applications in coatings, inks, adhesives, and high-tech applications like 3D printing.

Photoacid Generator

This compound can also serve as a photoacid generator . Photoacid generators (PAGs) are compounds that generate acid (protons) when exposed to radiation. PAGs are used in the semiconductor industry for the fabrication of microelectronic components. They are a key component in photoresist technologies, which are used to form patterned coatings on a surface during the manufacturing process.

Self-Assembly & Contact Printing

There is mention of this compound being used in self-assembly and contact printing . These are techniques used in nanotechnology for the construction of materials and devices from individual components or molecules. The specifics of how “(4-Iodophenyl)diphenylsulfonium triflate” is used in these applications would require further research.

Safety And Hazards

(4-Iodophenyl)diphenylsulfonium triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDLCHSPLKATA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3IO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584137
Record name (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl)diphenylsulfonium triflate

CAS RN

255056-46-3
Record name (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Iodophenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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